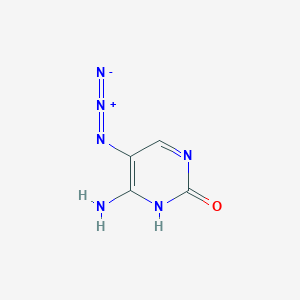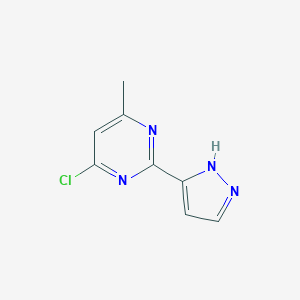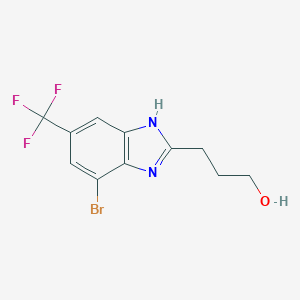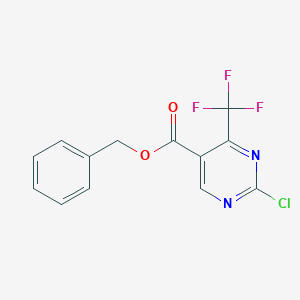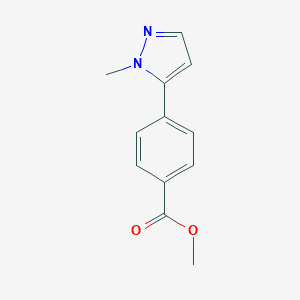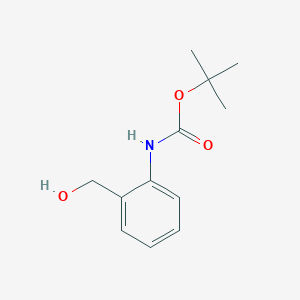
4-(2-Aminoethyl)-3-fluoroaniline
描述
4-(2-Aminoethyl)-3-fluoroaniline, also known as 3-FAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of fluorinated aromatic amines, which have been widely studied for their biological activities. In
科学研究应用
4-(2-Aminoethyl)-3-fluoroaniline has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In particular, 4-(2-Aminoethyl)-3-fluoroaniline has been found to be a potent inhibitor of tubulin polymerization, which is a critical process in cancer cell division. This compound has also been shown to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-3-fluoroaniline is not fully understood. However, it has been proposed that this compound acts by binding to the colchicine binding site on tubulin, which prevents the polymerization of microtubules. This, in turn, disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis. Additionally, 4-(2-Aminoethyl)-3-fluoroaniline has been shown to inhibit the activity of bacterial and fungal enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Aminoethyl)-3-fluoroaniline are still being studied. However, it has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This suggests that it may be safe for use in humans, although further studies are needed to confirm this.
实验室实验的优点和局限性
One of the main advantages of 4-(2-Aminoethyl)-3-fluoroaniline is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs for cancer, infectious diseases, and inflammatory disorders. Additionally, the synthesis of 4-(2-Aminoethyl)-3-fluoroaniline is relatively simple and can be carried out using commercially available reagents.
One of the limitations of 4-(2-Aminoethyl)-3-fluoroaniline is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its biological activity.
未来方向
There are several future directions for research on 4-(2-Aminoethyl)-3-fluoroaniline. One potential area of study is the optimization of its biological activity by modifying its chemical structure. This could involve the synthesis of analogs with improved solubility or potency.
Another future direction is the evaluation of 4-(2-Aminoethyl)-3-fluoroaniline in animal models of disease. This could provide valuable information on its safety and efficacy in vivo and could help to identify potential therapeutic applications.
Finally, the development of methods for the targeted delivery of 4-(2-Aminoethyl)-3-fluoroaniline to specific tissues or cells could enhance its therapeutic potential. This could involve the use of nanoparticles or other delivery systems to improve its bioavailability and reduce its toxicity.
Conclusion:
In conclusion, 4-(2-Aminoethyl)-3-fluoroaniline is a promising compound with broad-spectrum biological activities. Its potential applications in medicinal chemistry make it an attractive candidate for the development of new drugs for cancer, infectious diseases, and inflammatory disorders. However, further research is needed to fully understand its mechanism of action and optimize its biological activity.
属性
CAS 编号 |
180146-79-6 |
|---|---|
产品名称 |
4-(2-Aminoethyl)-3-fluoroaniline |
分子式 |
C8H11FN2 |
分子量 |
154.18 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |
InChI 键 |
FBVPFKKDRHJLNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)F)CCN |
规范 SMILES |
C1=CC(=C(C=C1N)F)CCN |
同义词 |
Benzeneethanamine, 4-amino-2-fluoro- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






